ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate
Overview
Description
Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is a chemical compound with the CAS Number: 944903-92-8 . It has a molecular weight of 283.12 .
Molecular Structure Analysis
The InChI code for ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is1S/C11H11BrN2O2/c1-2-16-11(15)6-10-13-8-4-3-7(12)5-9(8)14-10/h3-5H,2,6H2,1H3,(H,13,14)
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is a powder . It has a predicted boiling point of 458.4±25.0 °C and a predicted density of 1.567±0.06 g/cm3 .Scientific Research Applications
Antibacterial Applications
Imidazole derivatives, like ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, have been reported to exhibit antibacterial properties. These compounds can be synthesized and tested against a range of bacterial strains to determine their efficacy in inhibiting bacterial growth or killing bacteria outright .
Antimycobacterial Activity
The antimycobacterial activity of imidazole derivatives makes them candidates for research into treatments for diseases like tuberculosis. Scientists can explore the compound’s effectiveness against mycobacteria, which are known for their tough cell walls and resistance to many drugs .
Anti-inflammatory Properties
Research into the anti-inflammatory properties of imidazole derivatives can lead to the development of new anti-inflammatory medications. These compounds can be studied in the context of chronic inflammation and autoimmune diseases to assess their potential therapeutic benefits .
Antitumor and Anticancer Research
Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate may have applications in cancer research due to its structure similar to other imidazole derivatives that have shown antitumor activity. It can be used to synthesize compounds for testing against various cancer cell lines .
Antidiabetic Research
Imidazole derivatives are also explored for their antidiabetic effects. The compound could be part of studies aiming to discover new drugs that can modulate insulin release or improve insulin sensitivity .
Antiallergic Studies
Given the antihistaminic properties of some imidazole derivatives, ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate could be investigated for its potential use in treating allergic reactions. Research can focus on its ability to block histamine receptors or reduce histamine release .
Antiviral Research
The compound’s potential antiviral properties make it a subject of interest in the development of new antiviral drugs. It can be included in studies targeting various viral infections, assessing its ability to interfere with viral replication or assembly .
Antioxidant Potential
Imidazole derivatives are known to exhibit antioxidant properties. Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate can be assessed for its capacity to neutralize free radicals, which could make it useful in preventing oxidative stress-related diseases .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate are currently unknown
Mode of Action
It is known that many benzimidazole derivatives exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects . These effects are likely due to the interaction of these compounds with various cellular targets.
Biochemical Pathways
Other benzimidazole derivatives have been shown to interact with a variety of biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Other benzimidazole derivatives have been shown to have a variety of effects at the molecular and cellular level, including antimicrobial, anti-inflammatory, and antitumor activities .
Action Environment
The action of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate can be influenced by various environmental factors . These factors can include the pH of the environment, the presence of other molecules, and the temperature, among others. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy.
properties
IUPAC Name |
ethyl 2-(6-bromo-1H-benzimidazol-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-10-13-8-4-3-7(12)5-9(8)14-10/h3-5H,2,6H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKDENCAYGBXKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694264 | |
Record name | Ethyl (6-bromo-1H-benzimidazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | |
CAS RN |
944903-92-8 | |
Record name | Ethyl 6-bromo-1H-benzimidazole-2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944903-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (6-bromo-1H-benzimidazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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